tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
Description
The compound tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate (CAS: EN300-37269304) is a chiral brominated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₄H₁₈BrN₃O₂ and a molecular weight of 340.22 g/mol . The structure features an 8-bromo-substituted imidazo[1,2-a]pyridine core, a stereogenic (1R)-ethyl group, and a tert-butyl carbamate protecting group. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents due to the imidazo[1,2-a]pyridine scaffold’s bioactivity .
Key physicochemical properties include:
Properties
Molecular Formula |
C14H18BrN3O2 |
|---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1 |
InChI Key |
SWXAZDNRJYCGAW-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. This step often requires the use of a strong base and a suitable solvent under reflux conditions.
-
Bromination: : The synthesized imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
-
Introduction of the tert-Butyl Group: : The brominated imidazo[1,2-a]pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl group and forms the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine moiety is likely to engage in binding interactions with proteins or enzymes, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromo-Substitution Effects
6-Bromoimidazo[1,2-a]pyridine Derivatives
- Example: tert-Butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate (CAS: 1416337-71-7) Molecular formula: C₁₂H₁₄BrN₃O₂ Molecular weight: 312.16 g/mol Key differences: Lacks the ethyl group and has bromine at position 6 instead of 6.
Ethyl Esters vs. Carbamates
- Example : Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1038393-19-9)
Core Scaffold Variations: Imidazo[4,5-b]pyridine Derivatives
- Example : tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate
- Molecular formula : C₁₂H₁₅BrN₄O₂
- Molecular weight : 343.18 g/mol
- Key differences : The imidazo[4,5-b]pyridine core alters electronic distribution and binding interactions. This scaffold is associated with enhanced DNA intercalation activity but may exhibit lower metabolic stability compared to imidazo[1,2-a]pyridines .
Functional Group Modifications: Patent Derivatives
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic compound notable for its unique structural characteristics, including a tert-butyl group and a brominated imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.
- Molecular Formula : C14H18BrN3O2
- Molecular Weight : 340.22 g/mol
- CAS Number : 2742623-48-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and regulation. The brominated imidazo[1,2-a]pyridine core enhances its binding affinity to CDKs, potentially leading to antitumor effects by inhibiting cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Studies have shown that this compound effectively inhibits various CDKs, which are essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| CDK Inhibition | Inhibits CDK activity, leading to potential antitumor effects |
| Binding Affinity | Enhanced binding due to brominated structure |
| Antitumor Potential | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Structural Activity Relationship (SAR) : A comparative study on similar compounds revealed that the presence of the bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring is crucial for enhancing biological activity. Variants lacking this substitution exhibited markedly lower inhibitory effects on CDK activity.
- Animal Models : Preliminary in vivo studies using xenograft models showed that treatment with this compound resulted in tumor growth inhibition compared to controls, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate?
- Methodology : A key approach involves reductive amination followed by carbamate protection. For example, zinc dust and ammonium chloride in THF/MeOH are used to reduce nitro intermediates to aniline derivatives, which are then reacted with tert-butyl carbamate under basic conditions to form the final product . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity.
- Key Steps :
- Reduction of nitro groups to amines using Zn/NH₄Cl .
- Carbamate protection with Boc anhydride or tert-butyl chloroformate.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- ¹H/¹³C-NMR : Confirms stereochemistry and substituent positions. For instance, δ 9.06 ppm (aromatic protons) and δ 163.7 ppm (carbonyl carbons) are diagnostic .
- FT-IR : Identifies functional groups (e.g., 1343 cm⁻¹ for nitro groups, 709 cm⁻¹ for C-Br stretches) .
- LC-MS : Validates molecular weight (e.g., m/z 337.9 for intermediates) .
Q. What are the key chemical properties influencing its reactivity?
- Functional Groups :
- Bromo Substituent : Facilitates nucleophilic substitutions (e.g., Suzuki couplings) .
- Carbamate Moiety : Hydrolyzes under acidic/basic conditions to release amines, enabling further derivatization .
- Steric Effects : The tert-butyl group hinders electrophilic attacks at the carbamate nitrogen .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the bromo substituent at the 8-position of the imidazo[1,2-a]pyridine core?
- Methodology : Use halogenation agents like phenyl trimethyl ammonium tribromide (PTAB) in dichloromethane. Monitor reaction progress via TLC and adjust equivalents of brominating agents to minimize over-halogenation .
- Challenges : Competing side reactions (e.g., ring-opening) can occur; controlled temperature (0–5°C) and stoichiometry are critical .
Q. How should researchers address contradictory NMR data during characterization?
- Troubleshooting :
- Solvent Effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
- Dynamic Processes : Check for rotameric equilibria in the carbamate group, which may split signals. Variable-temperature NMR can resolve this .
Q. How does stereochemistry at the ethyl group (R-configuration) influence biological activity?
- SAR Insights :
- The (1R)-ethyl configuration enhances binding to chiral biological targets (e.g., enzymes) by optimizing spatial compatibility. For example, analogs with the opposite configuration show reduced inhibitory activity in kinase assays .
- Experimental Design : Synthesize both enantiomers and compare bioactivity via enzymatic assays (e.g., IC₅₀ measurements) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations for carbamate formation .
- Bioactivity Studies : Pair cellular assays (e.g., antiproliferative screens) with molecular docking to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
